molecular formula C16H15F3N4O B11191864 N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide

Cat. No.: B11191864
M. Wt: 336.31 g/mol
InChI Key: FRRAYMDQSBZKNZ-UHFFFAOYSA-N
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Description

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a pyrimidine moiety, which is further connected to a benzamide group with a trifluoromethyl substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrimidine Intermediate: The initial step involves the synthesis of a pyrimidine intermediate through the reaction of appropriate starting materials under controlled conditions.

    Introduction of Pyrrolidine Group: The pyrrolidine ring is introduced via nucleophilic substitution or addition reactions, often using pyrrolidine as a reagent.

    Attachment of Benzamide Group: The final step involves the coupling of the pyrimidine-pyrrolidine intermediate with a benzamide derivative containing a trifluoromethyl group. This step may require the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or pyrimidine rings are replaced with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; reactions may require the use of catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(chloromethyl)benzamide
  • N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(methyl)benzamide
  • N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(fluoromethyl)benzamide

Uniqueness

N-[2-(Pyrrolidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15F3N4O

Molecular Weight

336.31 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-6-2-1-5-12(13)14(24)22-11-9-20-15(21-10-11)23-7-3-4-8-23/h1-2,5-6,9-10H,3-4,7-8H2,(H,22,24)

InChI Key

FRRAYMDQSBZKNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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